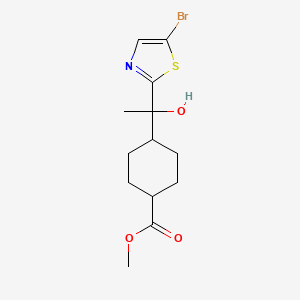
Methyl 4-(1-(5-bromothiazol-2-YL)-1-hydroxyethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with a carboxylate group, a hydroxyethyl group, and a bromothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the cyclohexane ring and introduce the carboxylate group through a carboxylation reaction. The hydroxyethyl group can be added via an aldol reaction, and the bromothiazole moiety can be introduced through a nucleophilic substitution reaction using a bromothiazole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The bromine atom in the bromothiazole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in various substituted thiazole derivatives .
Scientific Research Applications
(1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromothiazole moiety may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexanecarboxylate derivatives and bromothiazole-containing molecules. Examples include:
- Methyl 4-(1-(5-chlorothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate
- Ethyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate .
Uniqueness
What sets (1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the bromothiazole moiety, in particular, may enhance its interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C13H18BrNO3S |
|---|---|
Molecular Weight |
348.26 g/mol |
IUPAC Name |
methyl 4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18BrNO3S/c1-13(17,12-15-7-10(14)19-12)9-5-3-8(4-6-9)11(16)18-2/h7-9,17H,3-6H2,1-2H3 |
InChI Key |
WYPOXIGRAAWYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)OC)(C2=NC=C(S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















